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molecular formula C5H8ClNO3S B185780 2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride CAS No. 17174-96-8

2,2-Dimethyl-4-oxoazetidine-1-sulfonyl chloride

Cat. No. B185780
M. Wt: 197.64 g/mol
InChI Key: CPLYIIABJBTHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310737

Procedure details

To a 3-neck 12 L flask equipped with an overhead stirrer, a 250 mL addition funnel topped with a nitrogen inlet and a rubber septum to allow a temperature probe and isobutylene needle was charged 450 mL of isobutylene. The flask was cooled in a dry ice-acetone bath. Ethyl ether (450 mL) was added and the resulting solution at -60° C. was treated with 210 mL (2.41 mol) of chlorosulfonyl isocyanate over 5 minutes at a rate so as to maintain the internal temperature below -50° C. The mixture was stirred at -50° C. to -62° C. for 30 minutes then allowed to warm slowly to room temperature and treated with 2250 mL of ether. The resulting solution was treated with 750 mL of 10% aqueous sodium carbonate slowly in 3 portions. The mixture was transferred into a 4 L separatory funnel and the aqueous layer removed. The organic layer was washed with 500 mL of water, then removed and treated with 750 mL of hexane. As crystallization began, additional hexane (250 mL) was added and the mixture concentrated under partial vacuum to a final volume of 3100 mL. The solid that formed was removed by filtration with the aid of 200 mL of hexane for rinsing. After air drying, the wet cake was dried under vacuum at 40° C. overnight to give 253 g (1.28 mol,53%) of product as a pale yellow crystalline solid. Recycling of the mother liquors gave an additional 100 g (19%) of product as a white crystalline solid. 1H NMR (250 MHz,CDCl3): 1.89 (s,6H), 3.05 (s,2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
Name
Quantity
2250 mL
Type
solvent
Reaction Step Five
Quantity
450 mL
Type
solvent
Reaction Step Six
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].[Cl:5][S:6]([N:9]=[C:10]=[O:11])(=[O:8])=[O:7].C(=O)([O-])[O-].[Na+].[Na+]>CCOCC>[Cl:5][S:6]([N:9]1[C:2]([CH3:3])([CH3:1])[CH2:4][C:10]1=[O:11])(=[O:8])=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
210 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Four
Name
Quantity
750 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
2250 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at -50° C. to -62° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-neck 12 L flask equipped with an overhead stirrer, a 250 mL addition funnel
CUSTOM
Type
CUSTOM
Details
topped with a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in a dry ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below -50° C
CUSTOM
Type
CUSTOM
Details
The mixture was transferred into a 4 L separatory funnel
CUSTOM
Type
CUSTOM
Details
the aqueous layer removed
WASH
Type
WASH
Details
The organic layer was washed with 500 mL of water
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
treated with 750 mL of hexane
CUSTOM
Type
CUSTOM
Details
As crystallization
ADDITION
Type
ADDITION
Details
additional hexane (250 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under partial vacuum to a final volume of 3100 mL
CUSTOM
Type
CUSTOM
Details
The solid that formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration with the aid of 200 mL of hexane
WASH
Type
WASH
Details
for rinsing
CUSTOM
Type
CUSTOM
Details
After air drying
CUSTOM
Type
CUSTOM
Details
the wet cake was dried under vacuum at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClS(=O)(=O)N1C(CC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.28 mol
AMOUNT: MASS 253 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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